2,3- vs. 2,6-Regioisomeric Substitution Pattern Drives a 14.5-fold Potency Differential on c-Met Kinase Using the 2-Aminopyridine-3-carboxamide Core Scaffold
The 2-amino-N-(2-methoxybenzyl)pyridine-3-carboxamide scaffold adopts the 2,3-regioisomeric substitution pattern of the 2-aminopyridine-3-carboxamide core, which is the active hinge-binding motif validated for c-Met kinase inhibition . In the published c-Met SAR series, the unsubstituted benzyl analog of this scaffold (2-amino-N-benzylpyridine-3-carboxamide) shows a c-Met IC50 = 320 nM . In contrast, the optimized 2-aminopyridine-3-carboxamide lead compound (S)-24o achieves c-Met IC50 = 22 nM, representing a ~14.5-fold improvement . The 2,6-regioisomeric aminopyridine carboxamides, used as IKK-2 and JNK inhibitors, are biologically orthogonal to c-Met .
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Scaffold baseline (2-amino-N-benzylpyridine-3-carboxamide): IC50 = 320 nM |
| Comparator Or Baseline | Optimized 2-aminopyridine-3-carboxamide (S)-24o: IC50 = 22 nM; 2,6-regioisomeric aminopyridine carboxamides: optimized for IKK-2/JNK, not c-Met |
| Quantified Difference | 14.5-fold potency improvement achievable with scaffold optimization vs. baseline; activity orthogonal to 2,6-regioisomers |
| Conditions | c-Met enzymatic inhibition assay (Bioorg. Med. Chem. 2012); kinase selectivity panel for regioisomeric comparison |
Why This Matters
Securing the 2,3-regioisomeric scaffold provides access to the c-Met hinge-binding pharmacophore, while a generic 2-aminopyridine carboxamide of unspecified regiochemistry risks delivering a biologically inactive 2,6-isomer without recourse.
- [1] Zhang, D.; Ai, J.; Liang, Z.; Li, C.; Peng, X.; Ji, Y.; Jiang, H.; Geng, M.; Luo, C.; Liu, H. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorg. Med. Chem. 2012, 20 (17), 5169–5180. https://doi.org/10.1016/j.bmc.2012.07.007 View Source
- [2] BindingDB. c-Met kinase inhibition data for 2-aminopyridine-3-carboxamide series. BindingDB Ki Summary entry for BDBM50396971 (CHEMBL2170953). Ki = 15 nM; IC50 = 34 nM (cellular). https://bindingdb.org View Source
